molecular formula C7H3ClF3NO B568420 2-(Trifluoromethyl)nicotinoyl chloride CAS No. 119899-27-3

2-(Trifluoromethyl)nicotinoyl chloride

Cat. No.: B568420
CAS No.: 119899-27-3
M. Wt: 209.552
InChI Key: LOMWLEQMDWJIIF-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)nicotinoyl chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a nicotinoyl chloride structure. This compound is notable for its applications in various fields, including pharmaceuticals and agrochemicals, due to the unique properties imparted by the trifluoromethyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of 2-(Trifluoromethyl)nicotinoyl chloride may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced techniques to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)nicotinoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Trifluoromethyl)nicotinoyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)nicotinoyl chloride involves its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in its role as a precursor in the synthesis of bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)nicotinoyl chloride is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other trifluoromethylated nicotinoyl derivatives. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications .

Properties

IUPAC Name

2-(trifluoromethyl)pyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-6(13)4-2-1-3-12-5(4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMWLEQMDWJIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664977
Record name 2-(Trifluoromethyl)pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119899-27-3
Record name 2-(Trifluoromethyl)pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarbonylchloride, 2-(trifluoromethyl)-
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